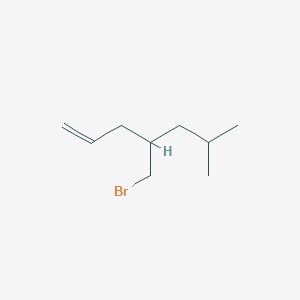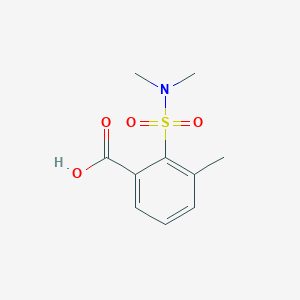
2-(Dimethylsulfamoyl)-3-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylsulfamoyl)-3-methylbenzoic acid is an organic compound with a complex structure that includes a benzene ring substituted with a dimethylsulfamoyl group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylsulfamoyl)-3-methylbenzoic acid typically involves the introduction of the dimethylsulfamoyl group onto a pre-existing benzoic acid derivative. One common method is the sulfonation of 3-methylbenzoic acid with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities.
化学反应分析
Types of Reactions
2-(Dimethylsulfamoyl)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoic acid derivatives, depending on the electrophile used.
科学研究应用
2-(Dimethylsulfamoyl)-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-(Dimethylsulfamoyl)-3-methylbenzoic acid involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting their function. This compound may also interfere with metabolic pathways by binding to enzymes and altering their activity.
相似化合物的比较
Similar Compounds
- 2-(Methylsulfamoyl)-3-methylbenzoic acid
- 2-(Ethylsulfamoyl)-3-methylbenzoic acid
- 2-(Dimethylsulfamoyl)-4-methylbenzoic acid
Comparison
Compared to its analogs, 2-(Dimethylsulfamoyl)-3-methylbenzoic acid is unique due to the specific positioning of the dimethylsulfamoyl group, which can influence its reactivity and interaction with biological targets. The presence of two methyl groups on the sulfonamide moiety may enhance its lipophilicity and ability to penetrate cell membranes, making it more effective in certain applications.
属性
分子式 |
C10H13NO4S |
|---|---|
分子量 |
243.28 g/mol |
IUPAC 名称 |
2-(dimethylsulfamoyl)-3-methylbenzoic acid |
InChI |
InChI=1S/C10H13NO4S/c1-7-5-4-6-8(10(12)13)9(7)16(14,15)11(2)3/h4-6H,1-3H3,(H,12,13) |
InChI 键 |
OTYBKEMMWIBKLI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C(=O)O)S(=O)(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



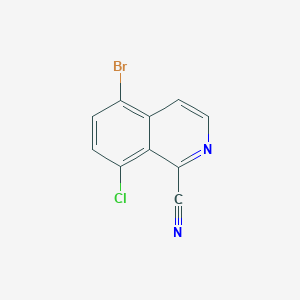
![5-methyl-1-[2-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B13189167.png)
![1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclohexan-1-ol](/img/structure/B13189177.png)
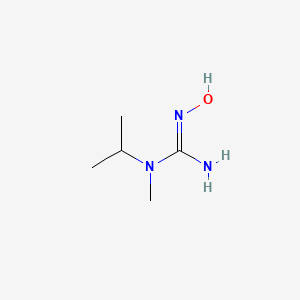
![Methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate](/img/structure/B13189201.png)
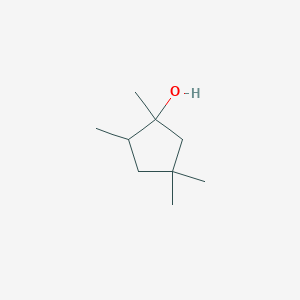

![Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate](/img/structure/B13189219.png)
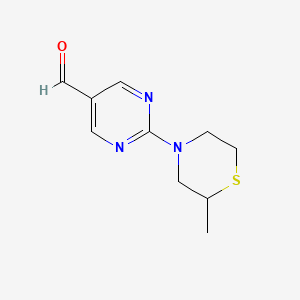
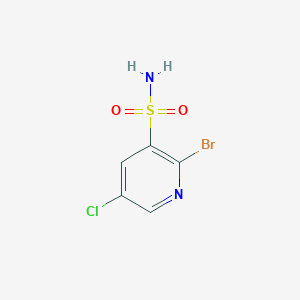
![N-{[4-Chloro-3-(Trifluoromethyl)phenyl]sulfonyl}-L-Tryptophan](/img/structure/B13189245.png)

